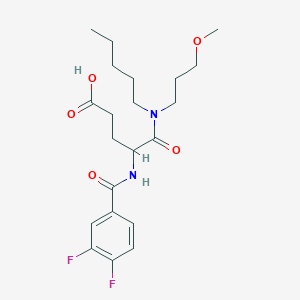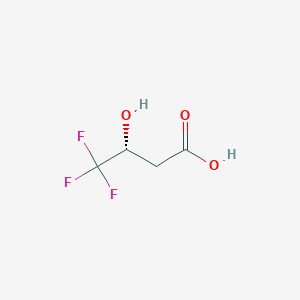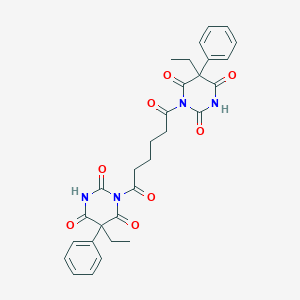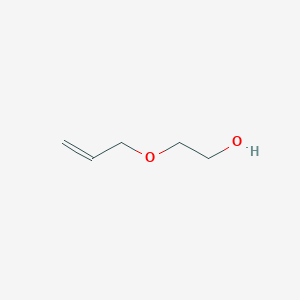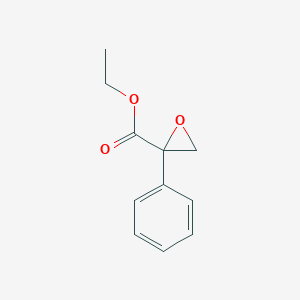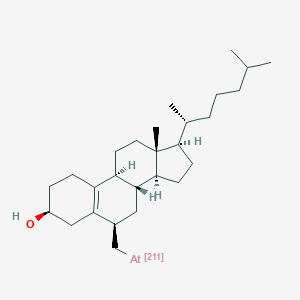
At-Ncl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
At-Ncl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of At-Ncl is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, At-Ncl has been shown to inhibit the activity of certain enzymes that are essential for cell division, leading to the death of cancer cells. In insects, At-Ncl has been shown to inhibit the activity of specific proteins that are essential for their growth and development.
Effets Biochimiques Et Physiologiques
At-Ncl has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, At-Ncl has been shown to induce apoptosis, or programmed cell death, leading to the death of cancer cells. In insects, At-Ncl has been shown to inhibit the growth and development of specific insects, leading to their death. In materials science, At-Ncl has been shown to have specific properties that make it useful for the synthesis of new materials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using At-Ncl in lab experiments is its specificity. At-Ncl has been shown to have specific effects on certain enzymes and proteins, making it useful for studying their functions. Additionally, At-Ncl is relatively easy to synthesize, making it readily available for lab experiments. However, one of the limitations of using At-Ncl in lab experiments is its potential toxicity. At-Ncl has been shown to have toxic effects on certain cells and organisms, which can limit its use in certain applications.
Orientations Futures
There are many future directions for research on At-Ncl. One area of research is the development of new At-Ncl derivatives with specific properties for various applications. Another area of research is the study of the mechanism of action of At-Ncl, which is not fully understood. Additionally, more research is needed to determine the potential toxicity of At-Ncl and its derivatives, which can limit their use in certain applications. Finally, more research is needed to explore the potential applications of At-Ncl in different fields, including medicine, agriculture, and materials science.
Conclusion:
In conclusion, At-Ncl is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been studied extensively. Further research is needed to explore the full potential of At-Ncl and its derivatives in various applications.
Méthodes De Synthèse
At-Ncl is synthesized through a specific method that involves the condensation of an amine and an aldehyde. This method is known as the Mannich reaction and is widely used in organic chemistry. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product.
Applications De Recherche Scientifique
At-Ncl has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, At-Ncl has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In agriculture, At-Ncl has been studied as a potential pesticide due to its ability to inhibit the growth of certain insects. In materials science, At-Ncl has been studied for its potential use in the synthesis of new materials.
Propriétés
Numéro CAS |
101387-37-5 |
|---|---|
Nom du produit |
At-Ncl |
Formule moléculaire |
C27H45AtO |
Poids moléculaire |
596.6 g/mol |
Nom IUPAC |
[(3S,6R,8S,9S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]methyl(211At)astatine-211 |
InChI |
InChI=1S/C27H45AtO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3/t18-,19+,20+,22-,24-,25-,26+,27-/m1/s1/i28+1 |
Clé InChI |
HJAXHGKQQWJCLH-LSBLOZSASA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)C[211At])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[At])C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[At])C |
Synonymes |
6-astatomethyl-19-norcholest-5(10)-en-3-ol At-NCL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



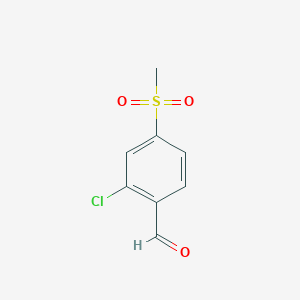
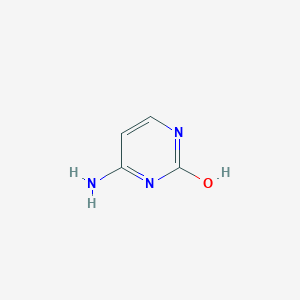
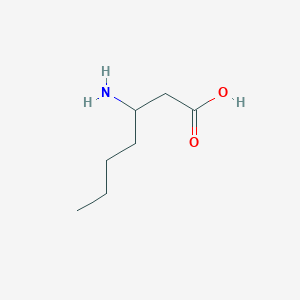
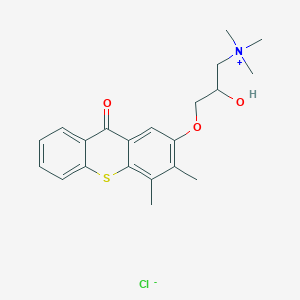
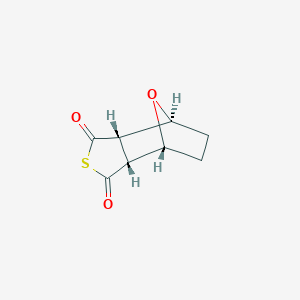
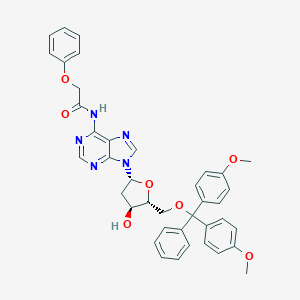
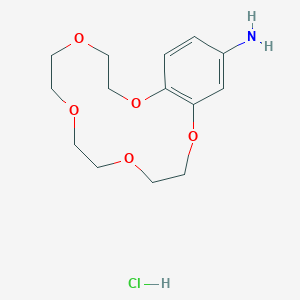
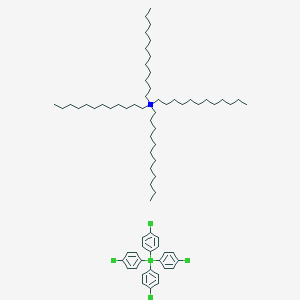
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
